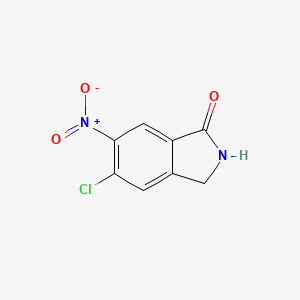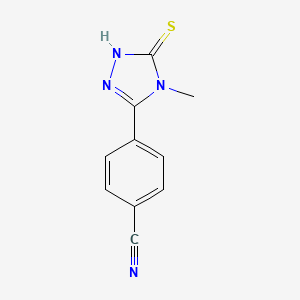
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile is a heterocyclic compound that contains a triazole ring fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-sulfanylidene-1H-1,2,4-triazole with benzonitrile derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Aplicaciones Científicas De Investigación
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile: Shares a similar triazole-benzonitrile structure but with additional functional groups.
N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Contains a triazole ring with a methylsulfanyl group, similar to the target compound.
Uniqueness
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8N4S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4S/c1-14-9(12-13-10(14)15)8-4-2-7(6-11)3-5-8/h2-5H,1H3,(H,13,15) |
Clave InChI |
KDYGOEYMVUSJSJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NNC1=S)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



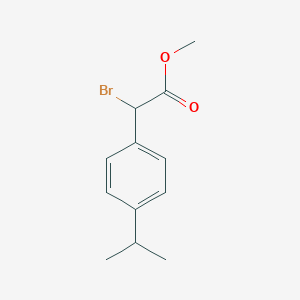

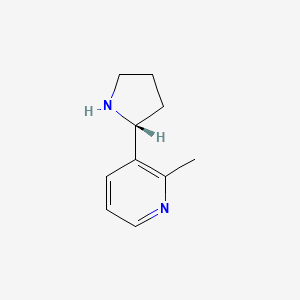
![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
![3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)
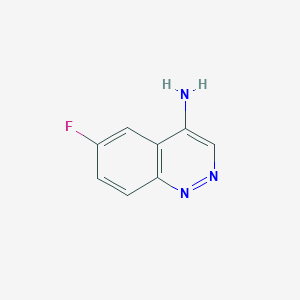
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)

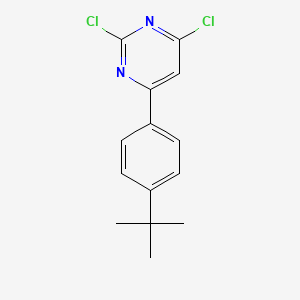
![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
